N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 941906-19-0
VCID: VC5045525
InChI: InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

CAS No.: 941906-19-0

Cat. No.: VC5045525

Molecular Formula: C23H28N2O3

Molecular Weight: 380.488

* For research use only. Not for human or veterinary use.

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide - 941906-19-0

Specification

CAS No. 941906-19-0
Molecular Formula C23H28N2O3
Molecular Weight 380.488
IUPAC Name N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26)
Standard InChI Key SUEMUMPUKMWMOR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C

Introduction

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The tetrahydroquinoline core is a bicyclic structure known for its pharmacological versatility, while the acetamide and m-tolyloxy groups enhance its chemical reactivity and interaction with biological systems. The unique combination of these structural elements positions this compound as a candidate for therapeutic research.

Structural Overview

PropertyDetails
Chemical NameN-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
Molecular FormulaC22H28N2O3
Molecular Weight~368.48 g/mol
Core StructureTetrahydroquinoline
Functional GroupsAcetamide, m-Tolyloxy

Synthesis Pathway

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A general outline includes:

  • Formation of the Tetrahydroquinoline Core:

    • The tetrahydroquinoline backbone is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

  • Attachment of the Acetamide Group:

    • Acetamide functionality is introduced via amidation reactions using acetic anhydride or similar reagents.

  • Incorporation of the m-Tolyloxy Moiety:

    • The m-tolyloxy group is added through etherification reactions using m-cresol derivatives.

Each step can be optimized to improve yield and purity by adjusting reaction conditions such as temperature, solvent choice, and catalyst selection.

Analytical Characterization

To confirm the structure and purity of this compound, analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., amides, ethers).
HPLC/LC-MSAssesses purity and quantifies the compound in mixtures.

Potential Applications

Given its structural features, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide may find applications in:

  • Drug Discovery:

    • As a lead compound for anticancer or antimicrobial agents.

  • Pharmacological Research:

    • Investigating its mechanism of action through enzyme inhibition studies or receptor binding assays.

  • Material Science:

    • Exploring its use as a precursor for functionalized materials due to its reactive groups.

Comparative Analysis with Related Compounds

Compound NameCore StructurePotential Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamideTetrahydroquinolineAntibacterial and anticancer
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamideTetrahydroquinolineAntitumor and antimicrobial
N-(3-Cyano-benzothiophenyl)-acetamide BenzothiopheneAnti-inflammatory (5-lipoxygenase inhibitor)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator